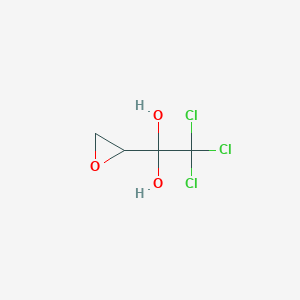
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₀N₂S₄ It is known for its unique structure, which includes two benzodithiol rings connected by a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-thione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzodithiol rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodithiol derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzodithiol rings play a crucial role in these interactions, facilitating binding through π-π stacking or hydrogen bonding. The nitrile groups can also participate in coordination with metal ions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-: Unique due to its dual benzodithiol rings.
Malononitrile: Lacks the benzodithiol rings, making it less complex.
Dicyanomethane: Similar nitrile groups but different overall structure.
Uniqueness
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- stands out due to its unique combination of benzodithiol rings and nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
59376-12-4 |
|---|---|
Molekularformel |
C17H10N2S4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2,2-bis(1,3-benzodithiol-2-yl)propanedinitrile |
InChI |
InChI=1S/C17H10N2S4/c18-9-17(10-19,15-20-11-5-1-2-6-12(11)21-15)16-22-13-7-3-4-8-14(13)23-16/h1-8,15-16H |
InChI-Schlüssel |
UJKVDQBROORJFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)SC(S2)C(C#N)(C#N)C3SC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)


